What is the chemical structure of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine
What is the chemical structure of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine
Whitepaper: Pharmacochemical Profiling and Structural Elucidation of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine
As a Senior Application Scientist, I present this comprehensive technical guide detailing the structural architecture, pharmacokinetic viability, and synthetic methodology of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine . This document is designed for drug development professionals and synthetic chemists seeking to leverage this rigid bicyclic scaffold for targeted pharmacological applications.
Chemical Identity & Structural Architecture
The compound 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a fused bicyclic heterocyclic system[1]. It consists of a fully saturated cyclohexane ring fused to a functionalized pyridine core.
-
IUPAC Name: 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine
-
CAS Registry Number: 113738-00-4[1]
-
Molecular Formula: C₁₀H₁₄N₂
-
Molecular Weight: 162.23 g/mol
-
SMILES: Cc1nc2c(cc1N)CCCC2
Structural Significance: The saturation of the carbocyclic ring (positions 5, 6, 7, and 8) removes the planarity of a traditional quinoline, introducing sp³-hybridized carbon character that increases three-dimensionality (higher Fsp³ fraction). This structural shift often correlates with improved clinical success rates due to enhanced solubility and reduced off-target intercalation. The methyl group at C2 and the primary amine at C3 provide highly specific vectors for hydrogen bonding and steric direction within enzymatic binding pockets.
Pharmacokinetic & ADMET Profiling
A critical phase in lead optimization is evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Recent in silico evaluations using ADMET 2.0 have highlighted the viability of 5,6,7,8-tetrahydroquinoline-3-amine derivatives as robust pharmacological leads[2].
Table 1: In Silico ADMET Profile of 5,6,7,8-Tetrahydroquinolin-3-amines
| Pharmacokinetic Parameter | In Silico Prediction | Mechanistic & Clinical Implication |
| Intestinal Absorption | Favorable | High probability of achieving therapeutic plasma concentrations via oral administration[2]. |
| Blood-Brain Barrier (BBB) Permeability | Increased / High | Enables engagement with central nervous system (CNS) targets; precludes use as a strictly peripheral drug without structural modification to limit CNS toxicity[2]. |
| Clearance & Half-Life | Favorable | Supports stable systemic circulation, minimizing the need for high-frequency dosing regimens[2]. |
| Mutagenicity / Carcinogenicity | Negative | Indicates a clean safety profile regarding DNA intercalation or reactive metabolite formation, essential for lead optimization[2]. |
| Hepatotoxicity | Low | Reduced risk of Drug-Induced Liver Injury (DILI), a common attrition factor in late-stage drug development[2]. |
Mechanistic Target Landscape
Predictive modeling (e.g., SuperPred 3.0) maps the 5,6,7,8-tetrahydroquinolin-3-amine scaffold to several critical biological targets, driven by its ability to cross the BBB and its specific hydrogen-bond donor/acceptor topography[2].
Mechanistic pathways of 5,6,7,8-tetrahydroquinolin-3-amine interacting with predicted targets.
Synthetic Methodologies & Experimental Protocols
While complex ring-rearrangements via Vilsmeier-Haack reagents have been documented[3], the most reliable and scalable method to access this specific amine is the chemoselective reduction of the corresponding C3-nitro precursor using an Iron/Acetic Acid system[4].
Protocol: Chemoselective Reduction of 2-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline
-
Objective: Selective reduction of the C3-nitro group to a primary amine without disrupting the saturated carbocyclic ring or the aromatic pyridine core.
-
Reagents: 2-Methyl-3-nitro-5,6,7,8-tetrahydroquinoline (1.0 eq), Iron powder (Fe, 7.0 eq), Glacial Acetic Acid (AcOH), Absolute Ethanol (EtOH).
Step-by-Step Methodology:
-
Reaction Assembly: In a 100 mL round-bottom flask, dissolve 2-methyl-3-nitro-5,6,7,8-tetrahydroquinoline (5.0 mmol) in a co-solvent system of absolute EtOH (15 mL) and glacial AcOH (10 mL)[4].
-
Causality: The EtOH/AcOH mixture provides a protic environment essential for the single-electron transfer (SET) steps of the nitro reduction. AcOH specifically activates the iron surface by removing passivating oxide layers and serves as the stoichiometric proton source.
-
-
Reductant Addition: Add fine iron powder (35.0 mmol, 7.0 eq) in a single portion at room temperature[4].
-
Causality: A large molar excess of iron is utilized to drive the reduction to completion rapidly. This prevents the stalling of the reaction at partially reduced, highly reactive intermediates (like nitroso or hydroxylamine species), which could otherwise dimerize to form azoxy byproducts.
-
-
Agitation & In-Process Monitoring: Stir the heterogeneous mixture vigorously at room temperature for 24 hours. Monitor reaction progression via Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) eluent[4].
-
Self-Validation: The reaction is complete when the higher-Rf yellow nitro spot completely disappears, replaced by a lower-Rf UV-active spot (the polar amine). Vigorous stirring is mechanically critical to maximize the surface area contact between the insoluble iron powder and the dissolved substrate.
-
-
Filtration & Quenching: Filter the crude mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × 20 mL)[4].
-
Causality: Celite effectively traps unreacted iron particulates and gelatinous iron(II/III) acetate salts. Skipping this step leads to severe, unbreakable emulsions during the subsequent aqueous extraction phase.
-
-
Neutralization & Extraction: Concentrate the filtrate under reduced pressure to remove EtOH and the bulk of AcOH. Carefully neutralize the remaining residue with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the aqueous layer with EtOAc (3 × 30 mL)[4].
-
Self-Validation Checkpoint: Spot the aqueous layer on pH paper to confirm pH ~8. If the pH remains acidic, the target amine will remain protonated as a water-soluble ammonium salt, preventing its extraction into the organic phase and devastating the final yield.
-
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, gradient elution from Hexane to Hexane/EtOAc 1:1) to yield pure 2-methyl-5,6,7,8-tetrahydroquinolin-3-amine[4].
Conclusion
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine represents a highly versatile, CNS-penetrant scaffold. Its unique sp³-enriched bicyclic structure provides an excellent foundation for developing modulators of DNA repair enzymes (TDP1, APE1) and neuronal receptors. By employing the self-validating synthetic protocols outlined above, researchers can reliably access this compound to accelerate structure-activity relationship (SAR) campaigns.
References
-
Title: PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE Source: Ukrainian Chemistry Journal URL: [Link]
-
Title: Structure–Activity Relationships and Discovery of Tetrahydropyrido-quinoline Derivatives Source: ACS Publications URL: [Link]
